(3R)-3-Methoxydecan-1-OL
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Overview
Description
(3R)-3-Methoxydecan-1-OL is an organic compound with the molecular formula C11H24O2 It is a chiral alcohol, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-Methoxydecan-1-OL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable alkene or alkyne precursor.
Hydroboration-Oxidation: The alkene undergoes hydroboration-oxidation to introduce the hydroxyl group at the desired position.
Methoxylation: The hydroxyl group is then converted to a methoxy group using reagents such as methyl iodide (CH3I) in the presence of a base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to hydrogenate an appropriate precursor.
Enzymatic Resolution: Employing enzymes to selectively produce the (3R) enantiomer from a racemic mixture.
Chemical Reactions Analysis
Types of Reactions: (3R)-3-Methoxydecan-1-OL can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups using reagents like hydrogen bromide (HBr).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen bromide (HBr) in the presence of a catalyst.
Major Products:
Oxidation: (3R)-3-Methoxydecanal or (3R)-3-Methoxydecanoic acid.
Reduction: Decane.
Substitution: (3R)-3-Bromodecan-1-OL.
Scientific Research Applications
(3R)-3-Methoxydecan-1-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3R)-3-Methoxydecan-1-OL involves its interaction with specific molecular targets:
Enzymatic Interaction: The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity.
Pathways: It may influence metabolic pathways by altering the activity of enzymes involved in lipid metabolism.
Comparison with Similar Compounds
(3S)-3-Methoxydecan-1-OL: The enantiomer of (3R)-3-Methoxydecan-1-OL, with similar chemical properties but different biological activity.
3-Methoxydecan-1-OL: The racemic mixture containing both (3R) and (3S) enantiomers.
Uniqueness:
Chirality: The (3R) configuration imparts specific stereochemical properties that can influence its reactivity and interaction with biological molecules.
Selective Synthesis: The ability to selectively synthesize the (3R) enantiomer makes it valuable for applications requiring high enantiomeric purity.
Properties
IUPAC Name |
(3R)-3-methoxydecan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-3-4-5-6-7-8-11(13-2)9-10-12/h11-12H,3-10H2,1-2H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSDHZHOJJXJTA-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[C@H](CCO)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20692941 |
Source
|
Record name | (3R)-3-Methoxydecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185954-75-0 |
Source
|
Record name | (3R)-3-Methoxydecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20692941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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